4'-Bromochalcone

Anticancer Chalcone SAR Colorectal cancer

Choose 4'-Bromochalcone for your lead optimization programs. The 4'-bromo substituent confers superior antiproliferative activity over chloro and fluoro analogs in colorectal (HCT116) and breast (MCF-7) cancer models, and enables orthogonal cross-coupling for heterocycle diversification. This defined scaffold ensures reproducible SAR and avoids the off-target effects of methoxy or unsubstituted variants.

Molecular Formula C15H11BrO
Molecular Weight 287.15 g/mol
CAS No. 22966-23-0
Cat. No. B3021037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromochalcone
CAS22966-23-0
Molecular FormulaC15H11BrO
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
InChIKeyQMHDTKUBDZUMNH-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromochalcone (CAS 22966-23-0): Chemical Profile and Core Procurement Context


4'-Bromochalcone (C15H11BrO, MW 287.15 g/mol) is a para-brominated chalcone derivative, belonging to the α,β-unsaturated ketone class widely recognized for its synthetic versatility and broad-spectrum bioactivity . The compound is characterized by a bromine substituent at the 4'-position of the A-ring, which profoundly modulates its electronic properties (electron-withdrawing via inductive and resonance effects) and lipophilicity relative to unsubstituted chalcone [1]. It serves as a key synthetic intermediate for constructing heterocyclic systems such as isoxazoles and pyrazolines, and is directly employed in medicinal chemistry programs targeting anticancer, antimicrobial, and enzyme inhibitory applications [2][3]. Unlike natural chalcones with variable substituent patterns, 4'-Bromochalcone offers a defined, commercially available scaffold for systematic structure-activity relationship (SAR) exploration and derivatization campaigns.

Why 4'-Bromochalcone (CAS 22966-23-0) Cannot Be Casually Replaced by Other 4'-Substituted or Unsubstituted Chalcones


The 4'-bromo substituent in chalcones is not merely a structural variation but a decisive determinant of potency, selectivity, and physicochemical behavior. SAR studies reveal that biological activity is highly sensitive to the nature of the 4'-substituent: antiproliferative activity increases along the series F < Cl < Br [1], and the bromo derivative uniquely exhibits superior quinone reductase (QR) induction coupled with selective cytochrome P450 suppression compared to methoxy or unsubstituted analogs [2]. In tyrosinase inhibition, 4'-bromochalcone-derived Schiff bases achieve low-micromolar IC50 values not attainable with non-brominated scaffolds [3]. Furthermore, the bromine atom enables orthogonal synthetic derivatization—such as Suzuki coupling or halogen-lithium exchange—that is unavailable with chloro or methoxy congeners [4]. Consequently, substituting 4'-Bromochalcone with 4'-chloro-, 4'-methoxy-, or unsubstituted chalcone will yield divergent biological outcomes and compromise downstream synthetic utility, directly impacting experimental reproducibility and project timelines.

4'-Bromochalcone (CAS 22966-23-0): Quantitative Evidence of Differentiation vs. Analogs


Superior Antiproliferative Activity in HCT116 Colorectal Carcinoma: Br > Cl > F SAR Gradient

The antiproliferative activity of halogenated chalcones against HCT116 human colorectal carcinoma cells exhibits a clear structure-activity relationship (SAR): the 4'-bromo substituent confers greater potency than the 4'-chloro or 4'-fluoro analogs [1]. This trend is attributed to the bromine atom's optimal combination of electron-withdrawing capacity and lipophilicity, enhancing membrane permeability and target engagement [2]. The study provides direct quantitative comparison of substituent effects at the 4'-position.

Anticancer Chalcone SAR Colorectal cancer

Enhanced Cytotoxicity Against MCF-7 Breast Cancer Cells vs. Methoxylated Chalcones

In a comparative cytotoxicity study evaluating methoxylated chalcone derivatives against MCF-7 breast cancer cells, 4'-bromochalcone (designated compound 2) exhibited the highest activity among the tested series, with an IC50 of 26.99 µM [1]. This value was superior to all methoxy-substituted chalcones synthesized in the same study, demonstrating that the bromine substituent at the 4'-position provides a distinct advantage over electron-donating methoxy groups for this specific cancer cell line.

Breast cancer Cytotoxicity MCF-7

Potent Tyrosinase Inhibition by 4-Bromochalcone-Derived Schiff Base (IC50 = 2.02 µM)

The thiosemicarbazide Schiff base derivative of 4'-bromochalcone (compound 9) displays exceptionally potent tyrosinase inhibitory activity, with an IC50 value of 2.02 µmol/L [1]. This activity is more potent than many reference standard inhibitors evaluated in the same study. The irreversible inhibition mechanism, confirmed experimentally, is attributed to specific interactions involving the brominated chalcone scaffold and the thiosemicarbazide moiety [2].

Tyrosinase inhibition Melanin synthesis Schiff base

Selective Induction of Phase II Detoxifying Enzymes vs. Methoxy-Substituted Chalcones

In an in vivo study comparing chalcone derivatives as monofunctional phase II enzyme inducers, p-bromo-substituted chalcone 8 emerged as the most effective inducer of quinone reductase (QR) activity among the tested compounds [1]. Crucially, unlike p-methoxy-substituted chalcones (e.g., compounds 6 and 14) which also increased QR activity, chalcone 8 uniquely decreased hepatic glutathione S-transferase (GST) expression and was the most effective compound at decreasing cytochrome P450 (CYP1A1) expression [2]. This profile suggests a more selective modulation of xenobiotic metabolism pathways.

Chemoprevention Quinone reductase Phase II enzymes

Promising Larvicidal Activity of Bromochalcone Derivatives (80% Mortality at 57.6 mg/L)

A novel bromochalcone derivative, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), synthesized from 4'-bromochalcone, demonstrated promising larvicidal activity against Aedes aegypti larvae, achieving up to 80% mortality at a concentration of 57.6 mg·L⁻¹ [1]. SAR analysis indicated that the bromine substituent on the A-ring, combined with a butyl group on the B-ring, significantly enhanced activity compared to unsubstituted or electron-donating group-containing analogs [2].

Larvicide Aedes aegypti Vector control

Synthetic Efficiency: High-Yield Conventional and Microwave-Assisted Synthesis

4'-Bromochalcone can be synthesized with high efficiency using both conventional and microwave-assisted Claisen-Schmidt condensation methods. A comparative study reported yields of 94.61% ± 0.68% for conventional room-temperature stirring and 89.39% ± 0.64% for microwave irradiation at 140 W [1]. The high yields and straightforward purification (crystallization) underscore the compound's accessibility for large-scale research applications, reducing procurement costs and enabling in-house synthesis if required.

Synthesis Microwave-assisted Process chemistry

4'-Bromochalcone (CAS 22966-23-0): Optimal Procurement Scenarios Driven by Quantitative Evidence


Anticancer Drug Discovery Programs Targeting Colorectal Carcinoma (HCT116)

Based on the established SAR showing superior antiproliferative activity of 4'-bromo over 4'-chloro and 4'-fluoro chalcones in HCT116 cells [1], 4'-Bromochalcone is the rational first choice for initiating lead optimization campaigns against colorectal cancer. Its procurement is strategically indicated for projects aiming to exploit halogen-dependent potency enhancements in chalcone scaffolds.

Lead Identification for MCF-7 Breast Cancer Cytotoxic Agents

Given the direct comparative data demonstrating that 4'-bromochalcone (IC50 = 26.99 µM) is the most potent cytotoxic agent among a panel of methoxylated chalcones against MCF-7 cells [2], it is the preferred starting material for academic and industrial groups screening for novel breast cancer therapeutics. Substituting with a methoxylated chalcone would likely yield inferior hit rates in this specific cellular context.

Development of High-Potency Tyrosinase Inhibitors for Cosmetic Applications

The exceptional tyrosinase inhibitory activity of 4'-bromochalcone-derived Schiff bases (IC50 = 2.02 µmol/L) [3] positions this compound as an essential building block for designing next-generation skin-lightening agents. Researchers focused on melanin synthesis inhibition should prioritize 4'-Bromochalcone over other halogenated or unsubstituted chalcones to access this level of potency.

In Vivo Chemoprevention Studies Requiring Selective Phase II Enzyme Induction

The unique in vivo profile of p-bromo-substituted chalcone—maximal QR induction coupled with decreased GST and CYP1A1 expression [4]—makes 4'-Bromochalcone the optimal candidate for investigating monofunctional phase II enzyme induction as a cancer chemoprevention strategy. Use of methoxy or unsubstituted chalcones will not replicate this distinctive selectivity pattern, potentially confounding experimental outcomes.

Synthesis of Heterocyclic Libraries via Cross-Coupling or Cyclocondensation

The bromine atom serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and for generating heterocycles like isoxazoles (via 1,3-dipolar cycloaddition with nitrile oxides) [5]. 4'-Bromochalcone is thus indispensable for medicinal chemistry groups constructing diverse chalcone-derived libraries; 4'-chloro or methoxy analogs lack this orthogonal reactivity.

Larvicidal Agent Discovery Against Aedes aegypti

SAR analysis reveals that bromochalcone derivatives with electron-withdrawing groups on the A-ring exhibit superior larvicidal activity compared to unsubstituted or electron-donating analogs [6]. Consequently, 4'-Bromochalcone is the scaffold of choice for vector control research programs targeting Aedes aegypti, the primary mosquito vector for dengue and Zika viruses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Bromochalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.